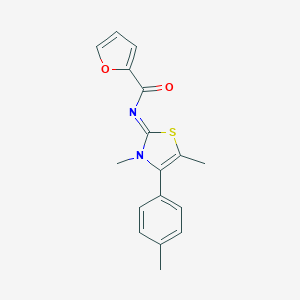![molecular formula C20H23N5O2S B305312 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B305312.png)
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and repair. It has also been suggested that the compound may inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis or programmed cell death in cancer cells. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. In addition, the compound has been reported to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide. One direction is to study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research can be conducted to improve the solubility and bioavailability of the compound to make it more suitable for in vivo studies.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves the reaction of 4-(bromomethyl)phenyl phenyl sulfide with sodium azide, followed by the reaction of the resulting compound with 4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol. The final product is obtained by reacting the intermediate product with 2-(propan-2-yl)aniline and acetic anhydride.
Aplicaciones Científicas De Investigación
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has been found to have potential applications in scientific research. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C20H23N5O2S |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O2S/c1-14(2)16-10-6-7-11-17(16)22-19(26)13-28-20-24-23-18(25(20)21)12-27-15-8-4-3-5-9-15/h3-11,14H,12-13,21H2,1-2H3,(H,22,26) |
Clave InChI |
LAAFGKKOKLVIRA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3 |
SMILES canónico |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[cyclohexyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B305229.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305232.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305233.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305235.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305238.png)



![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)nicotinamide](/img/structure/B305247.png)
![N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide](/img/structure/B305250.png)
